2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c27-21(17-10-5-2-6-11-17)26-23-25-20-18(12-7-13-19(20)29-23)22(28)24-15-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQWANFDNAQSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with benzoyl chloride and phenethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial communication.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s structure allows it to bind effectively to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine: Another member of the benzo[d]thiazole family with similar biological activities.
2-aminothiazole derivatives: Known for their antiproliferative and antibacterial properties.
Uniqueness
2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide stands out due to its specific structural features that confer unique binding properties and biological activities. Its ability to inhibit bacterial quorum sensing and DNA gyrase makes it a promising candidate for further drug development .
Biological Activity
The compound 2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a benzothiazole core. The structural characteristics contribute to its interaction with biological targets. The presence of both amide and carboxamide functional groups enhances its solubility and reactivity.
Biological Activities
Benzothiazole derivatives have been extensively studied for their pharmacological potential. The biological activities associated with This compound include:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this one have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell wall synthesis .
- Anticancer Properties : Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .
- Antidiabetic Effects : Some benzothiazole derivatives have been investigated for their ability to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism. This suggests potential use in managing diabetes .
Case Studies
- Anticancer Activity : A study conducted by Bhutani et al. synthesized various benzothiazole derivatives and evaluated their effects against cancer cell lines. The findings indicated that certain derivatives had IC50 values as low as 6.11 µM against MCF-7 cells .
- Antimicrobial Studies : In a comparative analysis of benzothiazole derivatives, researchers found that specific compounds exhibited higher antibacterial activity than traditional antibiotics against resistant strains .
- Antidiabetic Research : Gan et al. reported the synthesis of benzothiazole Schiff bases that showed significant inhibition of β-amyloid plaques in Alzheimer's models, suggesting dual functionality in neuroprotection and diabetes management .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving thiourea derivatives and appropriate aromatic aldehydes.
- Amidation Reactions : The introduction of amide functionalities is often performed using acyl chlorides or anhydrides.
- Final Modifications : Further modifications may include alkylation or substitution reactions to enhance biological activity.
Data Table
The following table summarizes key biological activities and corresponding IC50 values from various studies:
Q & A
Q. What synthetic methodologies are optimized for preparing 2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Reacting a benzothiazole precursor (e.g., 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid) with a benzamide derivative under reflux conditions in ethanol or another polar aprotic solvent. Acetic acid is often used as a catalyst .
- Step 2 : Introducing the phenylethylamine moiety via nucleophilic substitution or coupling reactions. Reaction conditions (temperature, solvent, catalyst) significantly influence yield and purity. For instance, ethanol reflux with glacial acetic acid (5 drops per 0.001 mol substrate) is a common protocol .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane) or recrystallization is employed to isolate the final compound .
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic Techniques :
- NMR : Confirm proton environments (e.g., tetrahydrobenzothiazole protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (e.g., ±0.3% deviation) .
Q. What are the critical stability considerations for this compound under experimental conditions?
- pH Sensitivity : The benzothiazole core is stable in neutral to mildly acidic conditions but degrades under strong bases (>pH 10) due to ring-opening reactions .
- Thermal Stability : Decomposition occurs above 200°C; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- In Silico Tools :
- Validation : Compare computational results with in vitro metabolic stability assays (e.g., liver microsomes) .
Q. How can researchers address low yields in scale-up synthesis?
- Optimization Strategies :
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts to improve coupling reaction efficiency .
- Solvent Effects : Replace ethanol with DMF or THF for better solubility of intermediates .
- Process Analytics : Use HPLC-MS to identify and eliminate side products (e.g., hydrolyzed benzamide derivatives) .
Methodological Challenges and Solutions
Q. How to resolve spectral overlaps in NMR characterization?
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (e.g., benzamido vs. phenylethyl groups) .
- Deuterated Solvents : Use DMSO-d6 to enhance resolution of exchangeable protons (e.g., NH groups) .
Q. What strategies mitigate oxidative degradation during biological assays?
- Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM EDTA in assay buffers .
- Light Protection : Store solutions in amber vials to prevent photodegradation of the benzothiazole moiety .
Data Analysis and Interpretation
Q. How to interpret conflicting data in enzyme inhibition studies?
Q. What statistical approaches are robust for dose-response studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 .
- Error Analysis : Report SEM (standard error of the mean) with n ≥ 3 independent replicates .
Future Research Directions
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace benzamido with sulfonamide) to enhance potency .
- In Vivo Models : Evaluate toxicity and efficacy in zebrafish or murine xenografts .
- Crystallography : Solve X-ray structures of compound-target complexes to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
